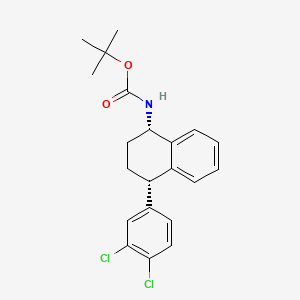

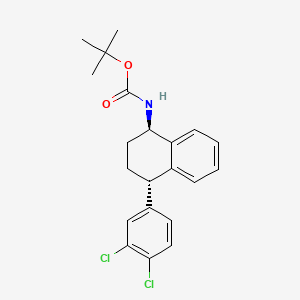

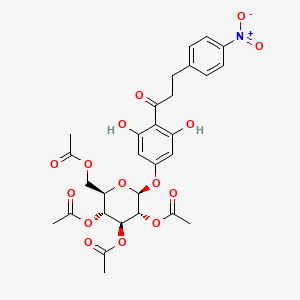

4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

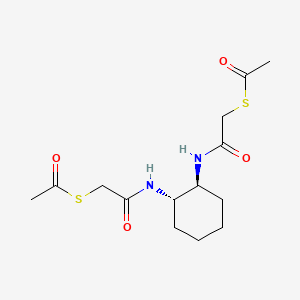

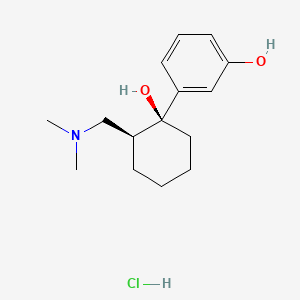

4-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a versatile analytical tool used in studying the intricacies of β-N-Acetylglucosaminidases . As a pivotal substrate, this compound unravels the profound complexities associated with β-N-acetylglucosaminidases .

Synthesis Analysis

The synthesis of 4-nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha- and beta-D-mannopyranosides were prepared from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose . Chemoselective reduction of both azides with hydrogen sulfide readily afforded 4-nitrophenyl 2-acetamido-4,6-di-O-acetyl-2-deoxy-alpha-D- and -beta-D-mannopyranosides in higher yields than reduction with triphenylphosphine or a polymer-supported triarylphosphine .

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is C20H24N2O11 . The average mass is 468.411 Da and the monoisotopic mass is 468.138000 Da .

Chemical Reactions Analysis

The chemical reactions involving 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside are complex. For instance, acetylation of an adduct, reduction of the resulting crude O-acetyloxime with borane in oxolane, and acetylation gave the 3,4,6-tri-O-acetyl derivative of 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside .

Wissenschaftliche Forschungsanwendungen

Biomedical Research

This compound is extensively used in biomedical research due to its intricate structure and reactivity. It serves as a crucial component in the development of new drugs and therapeutic agents . Its properties allow researchers to explore novel pathways for treating diseases, particularly those related to cellular metabolism and enzymatic activities.

Enzyme Activity Analysis

It acts as a substrate for β-N-Acetylglucosaminidases , enzymes that play a significant role in various biological processes. By studying the interaction between the compound and these enzymes, scientists can gain insights into enzyme kinetics and mechanisms .

Glycobiology

In the field of glycobiology , this compound is pivotal for understanding the chemistry of monosaccharides. It helps in elucidating the structure-function relationship of carbohydrates, which is essential for developing carbohydrate-based therapeutics .

Drug Development

The compound’s versatility makes it a valuable asset in drug development . It is used to synthesize analogs and derivatives that can lead to the discovery of new pharmacologically active molecules .

Antibacterial Research

Researchers utilize this compound in the study of drug-resistant bacterial infections . It provides a pathway to investigate the mechanisms by which bacteria develop resistance and to screen for potential antibacterial agents .

Lysosomal Storage Disorders

It is also used as a substrate to measure the activity of glycosidase enzymes, which is crucial for the diagnosis and study of lysosomal storage disorders . These are a group of conditions caused by the malfunction of specific enzymes .

Carbohydrate Chemistry

The compound is instrumental in advancing the field of carbohydrate chemistry . It allows for the exploration of complex carbohydrate molecules and their potential applications in various industries, including pharmaceuticals and biotechnology .

Analytical Chemistry

In analytical chemistry , this compound is used as a standard or reference material for calibrating instruments and validating analytical methods that are crucial in quality control and assurance in pharmaceutical manufacturing .

Wirkmechanismus

Target of Action

The primary target of 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside is β-N-Acetylglucosaminidases . These enzymes play a crucial role in the hydrolysis of N-acetylglucosamine in glycoproteins and glycolipids .

Mode of Action

As a substrate, this compound interacts with β-N-Acetylglucosaminidases, enabling the study of the enzyme’s intricacies . The compound’s interaction with its target enzyme leads to changes that help unravel the complexities associated with β-N-acetylglucosaminidases .

Biochemical Pathways

The compound is involved in the biochemical pathways related to the metabolism of glycoproteins and glycolipids, where β-N-Acetylglucosaminidases play a significant role . The downstream effects of these pathways are yet to be fully understood and are a subject of ongoing research.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of β-N-Acetylglucosaminidases activity . This can influence the metabolism of glycoproteins and glycolipids, potentially affecting various cellular functions.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGAARHTLJIRK-WAPOTWQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745391 |

Source

|

| Record name | 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13089-23-1 |

Source

|

| Record name | 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)